molecular formula C15H17NO2S B091086 Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-10-1

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No. B091086
CAS RN: 15854-10-1
M. Wt: 275.4 g/mol
InChI Key: XBGBEIKHJJZZLM-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate" is a chemical entity that belongs to the class of organic compounds known as thiophene carboxylates. This class of compounds is characterized by a thiophene ring, which is a five-membered heterocycle containing sulfur, and a carboxylate group attached to it. The presence of an ethyl ester function and an amino group further defines its chemical structure and properties.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives often involves multicomponent reactions or condensation processes. For instance, the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of various substituted thiophene carboxylates has been reported using different starting materials and reaction conditions, such as the use of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of a related compound, 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene, was investigated using single-crystal X-ray diffraction data . Density functional theory (DFT) calculations are also commonly employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, as seen in the characterization of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate .

Chemical Reactions Analysis

Thiophene carboxylates can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of such compounds can be explored through experimental studies and computational analyses, such as natural bond orbital (NBO) analysis and Fukui function calculations, to identify reactive sites within the molecule . These analyses can provide insights into the potential chemical transformations that "Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates, including their spectroscopic properties, thermal stability, and crystal packing, can be characterized using various analytical techniques. For instance, FT-IR, NMR, and mass spectroscopy are used to determine the structural features of the synthesized compounds . The thermal behavior can be assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . The crystal packing is influenced by intermolecular interactions, such as hydrogen bonding, which can be analyzed using X-ray diffraction data .

Scientific Research Applications

Ethylene and Plant Hormone Research

Research on ethylene, a simple two-carbon atom molecule with profound effects on plants, highlights the significance of small organic molecules in plant biology. For example, studies on 1-aminocyclopropane-1-carboxylic acid (ACC), ethylene's biochemical precursor, reveal its underestimated role in plant growth and stress responses. Such research could provide a context for exploring ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate's potential interactions with plant biology or its synthetic analogs' role in agricultural science (B. V. D. Poel, D. Straeten, 2014).

Organic Compound Synthesis and Evaluation

Another area of interest is the synthesis and evaluation of organic compounds with specific structures, such as thiophene analogues of known carcinogens, for understanding their potential bioactivities and risks. This type of research provides valuable insights into designing safer chemicals and evaluating existing ones for potential risks, which could be relevant for studying compounds like ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (J. Ashby, et al., 1978).

Environmental Impact and Toxicology

Studies on the environmental fate and toxicology of organic compounds, such as ethylmercury, provide a framework for understanding how synthetic chemicals interact with biological systems and the environment. This research can guide the safe use and disposal of chemicals, including those similar to ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, to prevent adverse health and environmental impacts (J. Dórea, M. Farina, J. Rocha, 2013).

Advanced Materials and Chemical Engineering

The development of thiolated polymers for tissue engineering highlights the innovative use of organic molecules in creating new materials with specific biological or mechanical properties. Research in this area could encompass the synthesis and application of complex organic compounds like ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in developing new materials for medical or technological applications (M. Gajendiran, J. Rhee, Kyobum Kim, 2018).

properties

IUPAC Name

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBEIKHJJZZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352749
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

CAS RN

15854-10-1
Record name Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15854-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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